REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8](=O)[S:7][C:6]=2[CH:11]=1.[C:12](=O)([O-])[O-].[K+].[K+].C(Br)C=C>CC(C)=O>[CH3:8][O:9][C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:11][C:6]=1[S:7][CH3:12] |f:1.2.3|
|
Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
OC=1C=CC2=C(SC(O2)=O)C1
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Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
3.29 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.13 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
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Type
|
CUSTOM
|
Details
|
The mixture was then stirred under nitrogen atmosphere for 24 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and diethyl ether (50 mL each)
|
Type
|
CUSTOM
|
Details
|
The organic fraction was separated
|
Type
|
EXTRACTION
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Details
|
the aqueous layer was re-extracted with diethyl ether (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic fractions were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a brown oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography [SiO2; pentane/EtOAc (95:5→90:10)]
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |